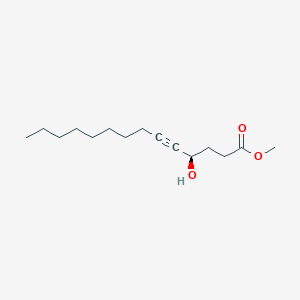
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- is an organic compound with a unique structure that includes a hydroxyl group and a triple bond within a long carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- typically involves the esterification of 5-Tetradecynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process may also involve purification steps such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) in the presence of a base.
Major Products
Oxidation: Formation of 5-Tetradecynoic acid, 4-oxo-, methyl ester.
Reduction: Formation of 5-Tetradecenoic acid, 4-hydroxy-, methyl ester or 5-Tetradecanoic acid, 4-hydroxy-, methyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular membranes, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 5-Tetradecynoic acid, 4-hydroxy-, ethyl ester
- 5-Tetradecynoic acid, 4-hydroxy-, propyl ester
- 5-Tetradecenoic acid, 4-hydroxy-, methyl ester
Uniqueness
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a triple bond. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
77889-07-7 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC名 |
methyl (4R)-4-hydroxytetradec-5-ynoate |
InChI |
InChI=1S/C15H26O3/c1-3-4-5-6-7-8-9-10-11-14(16)12-13-15(17)18-2/h14,16H,3-9,12-13H2,1-2H3/t14-/m0/s1 |
InChIキー |
ZDYJUAHGGVPCPZ-AWEZNQCLSA-N |
異性体SMILES |
CCCCCCCCC#C[C@@H](CCC(=O)OC)O |
正規SMILES |
CCCCCCCCC#CC(CCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


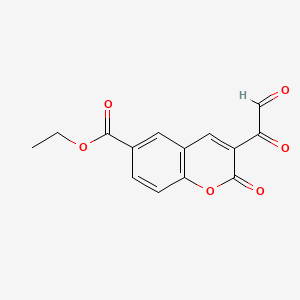
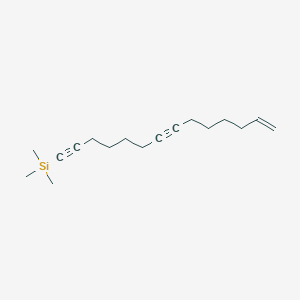

![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
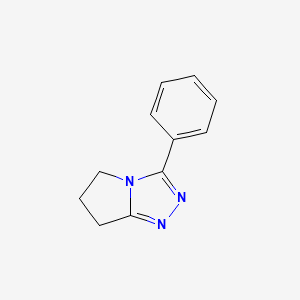
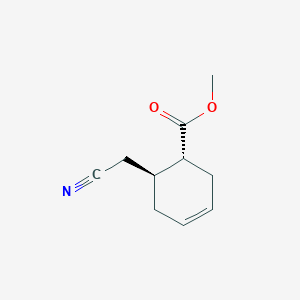
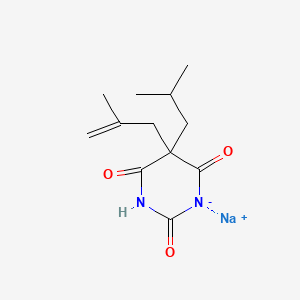
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
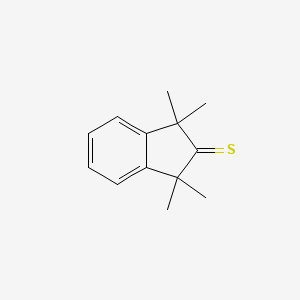
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
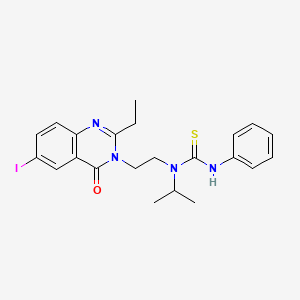
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
